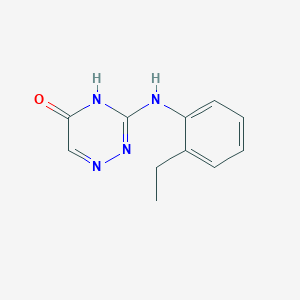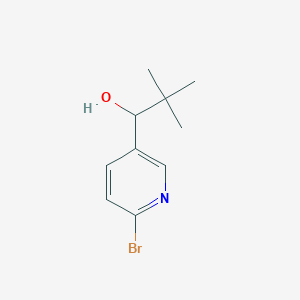
3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features an amino group attached to the triazine ring, along with an ethyl-substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one typically involves the reaction of 2-ethylphenylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-ethylphenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.
化学反応の分析
Types of Reactions
3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted triazines.
科学的研究の応用
3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazine ring and the amino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2,4-Diamino-6-ethyl-1,3,5-triazine
- 2-Ethyl-4,6-diamino-1,3,5-triazine
Uniqueness
3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one is unique due to the presence of the ethyl-substituted phenyl group attached to the triazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
3-(2-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16) |
InChIキー |
SUNWNUQFAZGXND-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC2=NN=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)





